molecular formula C9H9BrClN B13035845 (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine

Cat. No.: B13035845
M. Wt: 246.53 g/mol
InChI Key: KGUFUSGUUWNBPQ-VIFPVBQESA-N
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Description

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.

    Formation of Prop-2-EN-1-amine Moiety: The prop-2-en-1-amine moiety can be introduced through a series of reactions involving the formation of an intermediate, such as a Grignard reagent, followed by a reaction with an appropriate amine source.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxides, ketones, or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules and materials.

    Material Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interaction with active sites of enzymes, leading to inhibition or activation.

    Pathway Modulation: Modulation of biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

  • (1S)-1-(3-Bromo-4-chlorophenyl)prop-2-EN-1-amine
  • (1S)-1-(3-Bromo-5-fluorophenyl)prop-2-EN-1-amine
  • (1S)-1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine, methyl) distinguishes these compounds.
  • Reactivity: Variations in reactivity due to the electronic and steric effects of the substituents.
  • Applications: Each compound may have unique applications based on its specific properties and reactivity.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

KGUFUSGUUWNBPQ-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC(=C1)Br)Cl)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)Cl)N

Origin of Product

United States

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